1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a triazolopyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-4-1-5-11-22)12-25-15-8-7-14-19-20-17(23(14)21-15)13-6-2-3-9-18-13/h2-3,6-9H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPTXSSYPZZGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine with Hydrazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation between 3-amino-6-chloropyridazine and pyridin-2-yl hydrazine under acidic conditions:
$$
\text{3-Amino-6-chloropyridazine} + \text{Pyridin-2-yl hydrazine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine}
$$
Reaction Conditions
Introduction of the Sulfhydryl Group
The 6-amino group is replaced with a sulfhydryl moiety via diazotization and thiolation:
$$
\text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine} \xrightarrow{\text{NaNO}2, \text{HCl}, \text{H}2\text{S}} \text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazine-6-thiol}
$$
Key Parameters
- Diazotization: Sodium nitrite (1.2 equiv) in 1M HCl at 0–5°C.
- Thiolation: Bubbling $$ \text{H}_2\text{S} $$ gas into the reaction mixture for 2 hours.
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.
- Yield: 60–65%.
Synthesis of 2-(Piperidin-1-yl)Ethan-1-One
Chloroacetylation of Piperidine
Piperidine is acylated with chloroacetyl chloride to form 2-chloro-1-(piperidin-1-yl)ethan-1-one:
$$
\text{Piperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}_3\text{CN}} \text{2-Chloro-1-(piperidin-1-yl)ethan-1-one}
$$
Optimized Protocol
- Solvent: Acetonitrile (dry)
- Base: Triethylamine (1.1 equiv)
- Temperature: Room temperature, 6 hours
- Yield: 85–90%.
Thioether Coupling
The final step involves nucleophilic substitution between the triazolo-pyridazine thiol and the chloroethanone derivative:
$$
\text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazine-6-thiol} + \text{2-Chloro-1-(piperidin-1-yl)ethan-1-one} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Reaction Parameters
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C, 8 hours
- Yield: 55–60%.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (d, 1H, pyridinyl H-6)
- δ 8.15–7.45 (m, 4H, pyridinyl and triazolo protons)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 3.52 (br s, 4H, piperidine N-CH₂)
- δ 1.62 (m, 6H, piperidine CH₂).
¹³C NMR (100 MHz, CDCl₃):
- δ 199.2 (C=O)
- δ 158.4, 150.1 (triazolo C=N)
- δ 136.2–121.4 (aromatic carbons)
- δ 46.8 (piperidine N-CH₂)
- δ 34.5 (SCH₂CO).
Optimization and Challenges
Yield Improvement Strategies
Purification Techniques
- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediates.
- Recrystallization: Final product recrystallized from ethanol/water (4:1) to >98% purity.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazolo-pyridazine core | HCl, EtOH, reflux | 68–72 | 95 |
| Thiolation | NaNO₂, H₂S, 0–5°C | 60–65 | 90 |
| Chloroacetylation | ClCH₂COCl, Et₃N, CH₃CN | 85–90 | 97 |
| Thioether coupling | K₂CO₃, DMF, 60°C | 55–60 | 98 |
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can impart unique biological and chemical properties.
Biological Activity
The compound 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one represents a novel structure within the realm of medicinal chemistry, particularly due to its unique combination of piperidine and triazole moieties. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.43 g/mol. The compound features a piperidine ring, a triazole unit, and a pyridazine derivative, which may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various fungal strains.
- Antitumor Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to possess IC50 values in the nanomolar range against various cancer types .
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit specific enzymes such as kinases, which play crucial roles in cancer cell proliferation.
- Interaction with Receptors : Compounds similar to this one often interact with various receptors in the body, influencing signaling pathways involved in disease processes.
- Induction of Apoptosis : Certain studies indicate that these compounds can trigger programmed cell death in malignant cells through various biochemical pathways.
Case Studies
Several studies highlight the potential of related compounds in preclinical settings:
- Cytotoxicity Against Cancer Cell Lines : A study reported that a derivative with a similar structure exhibited IC50 values ranging from 51 nM to 130 nM against MKN-45 and H460 cell lines, showcasing its potent antitumor activity .
- Antimicrobial Efficacy : Research has demonstrated that triazole-based compounds can effectively inhibit fungal pathogens such as Candida species and Aspergillus spp., suggesting potential applications in treating fungal infections .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?
- Methodology :
- Multi-step synthesis : Begin with cyclization of precursors like pyridin-2-yl-triazole hydrazides with sulfur-containing reagents (e.g., mercaptans) under reflux conditions. Use thionyl chloride for chlorination steps, followed by nucleophilic substitution with piperidine .
- Reaction conditions : Solvents such as dimethylformamide (DMF) or dioxane under reflux (~80–120°C) for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Critical reagents : Thionyl chloride, 2-chlorobenzyl mercaptan, and phosphorus oxychloride for dehydrative cyclization .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Analytical methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic protons, piperidine methylene groups, and sulfanyl linkages .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 425.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
- Experimental design considerations :
- Assay variability : Standardize cell lines (e.g., THP-1 for inflammation, HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Solubility challenges : Pre-dissolve in DMSO and dilute in culture media; confirm homogeneity via dynamic light scattering (DLS) .
- Target specificity : Perform kinase profiling or receptor-binding assays to identify off-target interactions .
Q. What methodologies are used to elucidate the mechanism of action of this compound?
- Approaches :
- In vitro target identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins .
- Molecular docking : Model interactions with anti-inflammatory targets (e.g., COX-2) using software like AutoDock Vina .
- Gene expression profiling : RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
Q. How do structural modifications in analogous compounds influence pharmacological activity?
- Comparative analysis :
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| 3-Ethyl-triazolo-pyrimidine | Triazole-pyrimidine core | Antitumor (IC₅₀ = 1.2 µM in MCF-7) | |
| 6-Morpholine-sulfonyl analog | Morpholine substituent | Enhanced solubility (LogP = 2.1 vs. 3.5 for parent) |
- Key insight : Piperidine and pyridazine moieties improve CNS permeability, while sulfanyl groups enhance protein binding .
Methodological Challenges
Q. How does the compound’s solubility profile affect experimental design in pharmacokinetic studies?
- Strategies :
- Solubility enhancement : Use cyclodextrin complexes or nanoformulations to improve aqueous solubility (e.g., from 0.05 mg/mL to 1.2 mg/mL) .
- Stability testing : Monitor degradation under varying pH (2–9) and temperature (4–37°C) via HPLC to identify optimal storage conditions .
Q. What computational tools are recommended for predicting the compound’s reactivity and stability?
- Software :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfanyl group to predict oxidation susceptibility .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- Analysis :
- 3D spheroids : Lower efficacy (e.g., IC₅₀ = 15 µM vs. 5 µM in 2D) due to diffusion barriers; use live-cell imaging to monitor penetration .
- Metabolic activity : Compare ATP-based assays (e.g., CellTiter-Glo) with resazurin reduction to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
